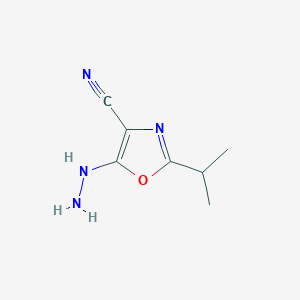
5-Hydrazinyl-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 5-Hydrazinyl-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile is a derivative of 1,3-oxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The hydrazinyl group at the 5-position and the carbonitrile group at the 4-position are functional groups that can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.
Synthesis Analysis
The synthesis of 5-hydrazinyl-1,3-oxazole derivatives is not directly described in the provided papers. However, the related compounds, such as 5-perfluoroalkyl-1,2,4-oxadiazoles, undergo hydrazinolysis to form 5-perfluoroalkyl-1,2,4-triazoles, suggesting that hydrazinolysis could be a potential route for synthesizing 5-hydrazinyl-1,3-oxazole derivatives as well . Additionally, the transformation of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone indicates that the hydrazino group can react to form substituted pyrazole residues .
Molecular Structure Analysis
The molecular structure of 5-hydrazinyl-1,3-oxazole derivatives can be inferred to be similar to the structures of related compounds described in the papers. For instance, the N2-acyl derivatives of 2-aryl-5-hydrazino-1,3-oxazole-4-carbonitriles have been shown to undergo recyclization to form new substituted 1,3,4-thiadiazoles, which suggests that the 5-hydrazinyl-1,3-oxazole derivatives have a reactive nature that allows for structural rearrangements under certain conditions .
Chemical Reactions Analysis
The chemical reactivity of 5-hydrazinyl-1,3-oxazole derivatives is highlighted by several reactions. For example, the treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with various nucleophiles leads to the introduction of azole fragments at the 4-position of the oxazole ring . Moreover, the interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate results in recyclization products, demonstrating the reactivity of the hydrazino group . The acylation products of 5-hydrazino-1,3-oxazoles also undergo transformation into 1,3,4-oxadiazole derivatives, indicating the potential for cyclization reactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 5-hydrazinyl-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile are not explicitly detailed in the provided papers, the properties of similar compounds can provide some insights. The reactivity of the hydrazino and carbonitrile groups suggests that this compound would likely have polar characteristics and could participate in hydrogen bonding. The presence of the oxazole ring implies aromaticity, which could affect its stability and electronic properties. The behavior of related compounds under various reaction conditions also suggests that this compound could be sensitive to both nucleophilic and electrophilic attacks .
Scientific Research Applications
Chemical Transformations and Reactivity
- Reactivity with Acetylacetone : 5-Hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile reacts with acetylacetone leading to the formation of a substituted pyrazole residue. This enhances the electrophilicity of the cyano group, allowing reactions with hydrogen sulfide, sodium azide, and hydroxylamine to introduce corresponding azole fragments (Shablykin, Brovarets, & Drach, 2007).
Synthesis and Derivative Formation
- Formation of Recyclization Products : Interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate forms different recyclization products, demonstrating the compound's versatility in synthesizing varied derivatives (Chumachenko, Shablykin, & Brovarets, 2014).
- Synthesis of 5-Alkylamino Derivatives : Synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles demonstrates the capability to introduce alkylamino groups into the oxazole ring, offering a pathway for creating diverse oxazole derivatives (Chumachenko et al., 2014).
Novel Heterocyclic Systems
- Creation of Thiadiazoles and Oxadiazoles : The compound's derivatives can undergo reactions leading to the formation of new substituted thiadiazoles and oxadiazoles, expanding the scope of heterocyclic chemistry (Shablykin et al., 2007).
Potential Applications in Medicinal Chemistry
- Anticancer Properties : Synthesis of 5-arylsulfonyl-1,3-oxazole-4-carbonitriles shows potential for developing new anticancer drugs, with some compounds displaying significant growth inhibitory and cytostatic activities (Kachaeva et al., 2018).
- Antimicrobial Activities : Schiff base benzamides derived from related compounds have shown potent antimicrobial activity, highlighting potential applications in developing new antimicrobial agents (Karanth et al., 2018).
Antioxidant and Neuroprotective Effects
- Antioxidant Activity : Some derivatives exhibit potent antioxidant activity, indicating potential use in oxidative stress-related disorders (Salem & Errayes, 2016).
properties
IUPAC Name |
5-hydrazinyl-2-propan-2-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-4(2)6-10-5(3-8)7(11-9)12-6/h4,11H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVDYQNESAKVBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(O1)NN)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26666835 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Hydrazinyl-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

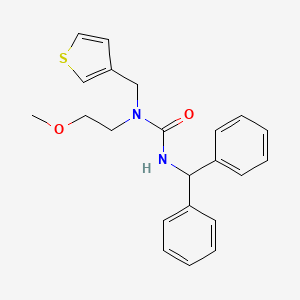
![(3-{[1-(6-Chloro-4-methylpyridine-3-carbonyl)piperidin-4-yl]oxy}propyl)dimethylamine](/img/structure/B3013488.png)
![N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B3013489.png)
![2,4-dichloro-N-[4-[[4-[(2,4-dichlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B3013493.png)
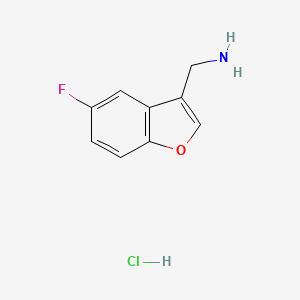
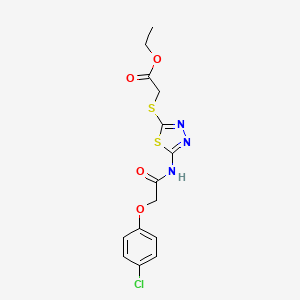
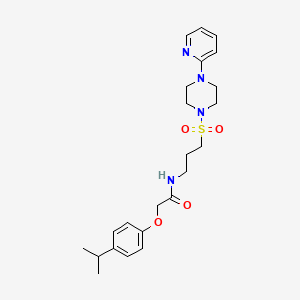
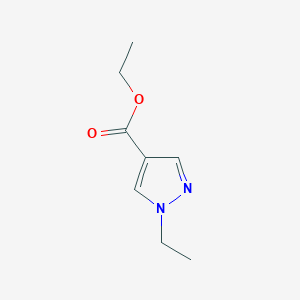
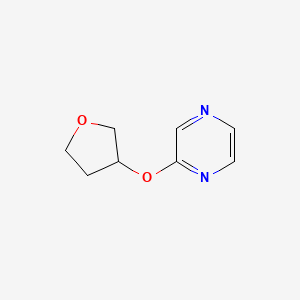
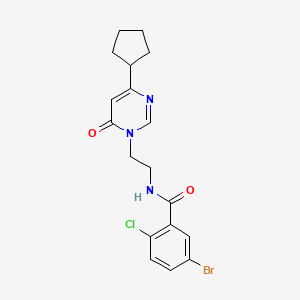
![N,N-Diethyl-2-[[2-(4-formylphenoxy)acetyl]-methylamino]acetamide](/img/structure/B3013504.png)
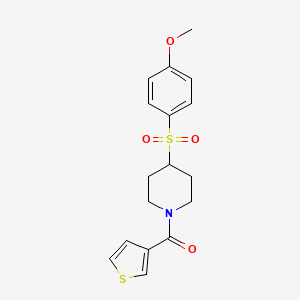

![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3013509.png)